molecular formula C21H17N3O5 B2965003 N-(4-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 941930-29-6

N-(4-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2965003
CAS No.: 941930-29-6
M. Wt: 391.383
InChI Key: GTQJWPXVINUGGV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound characterized by its unique structure, which includes an acetylphenyl group and a benzodioxolyl-substituted dihydropyridazinone moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring is formed through a condensation reaction with formaldehyde.

    Synthesis of the Dihydropyridazinone Core: The benzodioxole derivative is then reacted with hydrazine to form the dihydropyridazinone core.

    Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
  • 4-acetylphenyl N-(3-(methylthio)phenyl)carbamate

Uniqueness

This compound is unique due to its combination of an acetylphenyl group and a benzodioxolyl-substituted dihydropyridazinone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5/c1-13(25)14-2-5-16(6-3-14)22-20(26)11-24-21(27)9-7-17(23-24)15-4-8-18-19(10-15)29-12-28-18/h2-10H,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQJWPXVINUGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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